molecular formula C9H8FN B1313067 3-(3-Fluorophenyl)propanenitrile CAS No. 25468-87-5

3-(3-Fluorophenyl)propanenitrile

Cat. No. B1313067
CAS RN: 25468-87-5
M. Wt: 149.16 g/mol
InChI Key: HSQZIMFMEVQRMO-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8FN . It has a molecular weight of 149.166 .


Synthesis Analysis

The synthesis of this compound can be achieved from sodium cyanide and 3-Fluorophenethyl bromide . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The average mass is 149.165 Da and the monoisotopic mass is 149.064072 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 149.166 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Antioxidant Activity

3-(3-Fluorophenyl)propanenitrile has been utilized in the synthesis of various chemical compounds. For instance, its derivatives have been explored for their promising antioxidant activity. One study details the preparation of thiazolidin-4-one derivatives using related compounds, demonstrating significant antioxidant properties in biological evaluations (El Nezhawy et al., 2009).

Crystal Structure Analysis

The crystal structure of compounds closely related to this compound has been studied. Research on 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile revealed detailed spectral analysis and X-ray diffraction studies, providing insights into the molecular structure and interactions of these compounds (Sharma et al., 2014).

Biocompatible Polymer Applications

In the field of biocompatible materials, derivatives of this compound have been synthesized for various applications. Research in this area includes the development of aliphatic-terpolymers for use in imaging, sensor technology, and as security ink. These polymers demonstrate excellent biocompatibility and are suitable for high-performance applications (Mahapatra et al., 2020).

Application in Electrolytes for Lithium-Ion Batteries

Research on this compound derivatives has also extended to the field of energy storage. Studies have investigated nitrile-functionalized glyme mixtures as safe electrolytes for lithium-ion batteries. These electrolytes exhibit high safety, good wettability, and improved electrochemical performance compared to conventional electrolytes (Liu et al., 2016).

Catalytic Applications

Another application area is in catalysis. For instance, 3-(2-fluorophenyl)propanols, closely related to this compound, have been used in rhodium-catalyzed cyclisation processes to produce chromans. This research highlights the potential of fluorophenyl derivatives in catalytic applications (Houghton et al., 1984).

Safety and Hazards

Safety data sheets suggest that 3-(3-Fluorophenyl)propanenitrile may cause skin and eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

3-(3-fluorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQZIMFMEVQRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437412
Record name 3-(3-fluorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25468-87-5
Record name 3-Fluorobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25468-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-fluorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluorophenethyl bromide (23, 1.00 g, 12.3 mmol) was diluted in dry DMF (25 mL). Sodium cyanide (1.06 g, 61.6 mmol) was added in one portion, and the mixture was heated to 60° C. under argon for 16 h. The mixture was cooled and concentrated, and the residue was partitioned between EtOAc and H2O (50 mL each). The layers were separated, and the aqueous phase was extracted with EtOAc (2×20 mL). The organic layers were washed with H2O and sat. aq. NaCl (50 mL each), dried over anhydrous sodium sulfate, and concentrated. The resulting oil was purified by flash column chromatography (SiO2), eluting with a gradient of 5% EtOAc in hexanes to 30% EtOAc in hexanes to yield the desired product as a colorless oil (0.638 g, 87%). 1H-NMR (500 MHz; CDCl3): δ 7.31 (td, J=7.9, 6.0 Hz, 1 H), 7.03-6.93 (m, 3 H), 2.96 (t, J=7.4 Hz, 2 H), 2.63 (t, J=7.4 Hz, 2 H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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